molecular formula C9H13N5S B5826967 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE

5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE

Cat. No.: B5826967
M. Wt: 223.30 g/mol
InChI Key: NATGCGXHXBFUMP-UHFFFAOYSA-N
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Description

5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl group, a methyl group, and a diazirine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a photoaffinity label for studying protein-ligand interactions due to the presence of the diazirine moiety, which can form covalent bonds with target proteins upon irradiation with UV light.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE involves the interaction of the diazirine moiety with target molecules. Upon irradiation with UV light, the diazirine moiety forms a highly reactive carbene intermediate, which can covalently bond with nearby molecules, thereby enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 5-ETHYL-4-METHYL-6-[3-(PHENYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE
  • 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diazirine moiety, in particular, makes it valuable for photoaffinity labeling studies .

Properties

IUPAC Name

5-ethyl-4-methyl-6-(3-methylsulfanyldiazirin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-4-6-5(2)11-8(10)12-7(6)14-9(13-14)15-3/h4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATGCGXHXBFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2C(=N2)SC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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